molecular formula C27H21NO B3060180 1,3,3,4-Tetraphenylazetidin-2-one CAS No. 19352-70-6

1,3,3,4-Tetraphenylazetidin-2-one

Cat. No.: B3060180
CAS No.: 19352-70-6
M. Wt: 375.5 g/mol
InChI Key: KQKRMXMCNVYFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,4-Tetraphenylazetidin-2-one typically involves the Staudinger ketene-imine cycloaddition reaction. This method is considered the most direct and widely used approach . The reaction involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Staudinger reaction remains a cornerstone for synthesizing β-lactams on a larger scale due to its efficiency and reliability .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,3,4-Tetraphenylazetidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,3,3,4-Tetraphenylazetidin-2-one can be compared with other β-lactam compounds:

List of Similar Compounds

  • Penicillin
  • Cephalosporin
  • Carbapenem
  • Monobactam

This compound stands out due to its unique structural properties and diverse applications in various fields of research and industry.

Properties

IUPAC Name

1,3,3,4-tetraphenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c29-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)28(26)24-19-11-4-12-20-24/h1-20,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRMXMCNVYFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329860
Record name 1,3,3,4-tetraphenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19352-70-6
Record name NSC166107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3,4-tetraphenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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